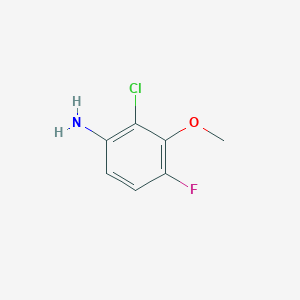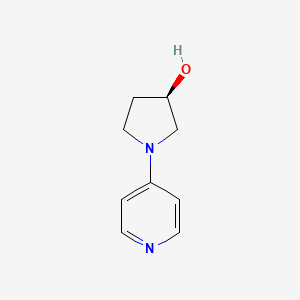
2-(Aminomethyl)-7-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-7-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with an aminomethyl group at the 2-position and a methyl group at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-methylnaphthalene typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a Friedel-Crafts alkylation to introduce a methyl group at the 7-position.
Aminomethylation: The methylated naphthalene is then subjected to a Mannich reaction, where formaldehyde and a primary amine (such as ammonia) are used to introduce the aminomethyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-7-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-7-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-7-methylnaphthalene involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)naphthalene: Lacks the methyl group at the 7-position.
7-Methylnaphthalene: Lacks the aminomethyl group at the 2-position.
2-Methylnaphthalene: Lacks both the aminomethyl and methyl groups.
Uniqueness
2-(Aminomethyl)-7-methylnaphthalene is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H13N |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
(7-methylnaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-7H,8,13H2,1H3 |
InChI-Schlüssel |
VLALEVUSHNGZHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Ethylamino)methyl]pyrocatechol](/img/structure/B11916356.png)
![2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916366.png)

![1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine](/img/structure/B11916375.png)


![2-Chloro-8-methylimidazo[1,2-A]pyridine](/img/structure/B11916398.png)




![4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11916439.png)


